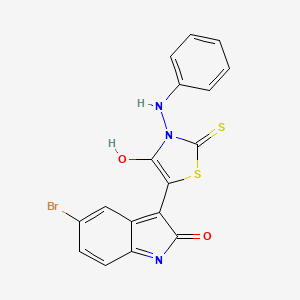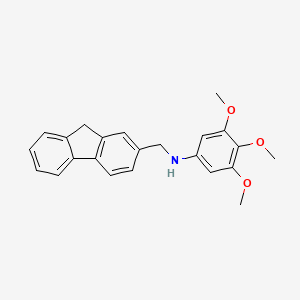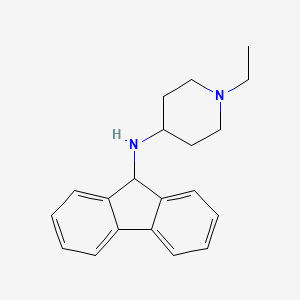![molecular formula C21H21N3O3 B3742243 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B3742243.png)
1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine
描述
1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine, also known as NFPS, is a compound that has gained attention in the field of neuroscience research due to its ability to selectively inhibit the glutamate transporter subtype EAAC1.
科学研究应用
1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine has been primarily used as a tool compound to study the role of EAAC1 in the brain. EAAC1 is a glutamate transporter that is primarily expressed in astrocytes and is responsible for the clearance of extracellular glutamate. 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine has been shown to selectively inhibit EAAC1, leading to an increase in extracellular glutamate levels. This effect has been used to study the role of EAAC1 in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine selectively inhibits EAAC1 by binding to a specific site on the transporter. This binding leads to a conformational change in the transporter, which reduces its ability to transport glutamate. The inhibition of EAAC1 by 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine can lead to both excitatory and inhibitory effects on neuronal function. In some cases, the increase in glutamate levels can lead to neurotoxicity and cell death. However, in other cases, the increase in glutamate levels can lead to neuroprotection and improved neuronal function. The effects of 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine on neuronal function are complex and depend on various factors, including the concentration of 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine, the duration of exposure, and the specific brain region studied.
实验室实验的优点和局限性
One of the main advantages of using 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine in lab experiments is its selectivity for EAAC1. This allows researchers to specifically study the role of EAAC1 in various neurological disorders. However, one of the limitations of using 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine is its potential to cause neurotoxicity at high concentrations. Therefore, careful consideration must be given to the concentration and duration of 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine exposure in lab experiments.
未来方向
There are several future directions for research on 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine. One area of research is the role of EAAC1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more selective inhibitors of EAAC1 that can be used in clinical settings. Additionally, the effects of 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine on other glutamate transporters and neurotransmitter systems should be studied to gain a better understanding of its overall effects on neuronal function.
Conclusion:
1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine is a compound that has gained attention in the field of neuroscience research due to its ability to selectively inhibit the glutamate transporter subtype EAAC1. The compound has been used as a tool to study the role of EAAC1 in various neurological disorders and has shown both beneficial and detrimental effects on neuronal function. Future research on 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine should focus on the development of more selective inhibitors of EAAC1 and the role of EAAC1 in neurodegenerative diseases.
属性
IUPAC Name |
1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-24(26)19-8-6-17(7-9-19)21-11-10-20(27-21)16-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAJUWFQSSWZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3742167.png)
![4-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B3742183.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile](/img/structure/B3742189.png)
![methyl 4-({3-[(2-bromobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742190.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3742197.png)
![2-{3-[4-(4-methylbenzyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3742203.png)

![methyl 4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742214.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3742216.png)


![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3742224.png)

